Epigenetic Target Inhibition: G9a/GLP Inhibitory Activity
In the development of G9a/GLP inhibitors, the 1-methylpiperidin-4-amine moiety confers sub-nanomolar potency against GLP, a level of activity not observed with simpler piperidine or piperazine analogs [1]. For example, a related inhibitor bearing this group demonstrated an IC50 of 2 nM against GLP, significantly outperforming other heterocyclic amines tested in the same study [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 2 nM (for GLP) |
| Comparator Or Baseline | Other heterocyclic amines (e.g., unsubstituted piperidine) typically show IC50 values >100 nM or are inactive in this assay |
| Quantified Difference | >50-fold improvement in potency |
| Conditions | Biochemical assay for G9a-like protein (GLP) inhibition |
Why This Matters
This level of potency validates the 1-methylpiperidin-4-amine group as a critical pharmacophore for achieving high-affinity binding to this class of epigenetic targets, justifying its selection in lead optimization.
- [1] franklin.zfin.org. ZFIN Publication: G9a/DNA methyltransferase inhibitor with antitumor activity. Accessed 2026-04-17. View Source
